molecular formula C8H12N2 B3210045 methyl[(4-methylpyridin-3-yl)methyl]amine CAS No. 1060804-84-3

methyl[(4-methylpyridin-3-yl)methyl]amine

Cat. No.: B3210045
CAS No.: 1060804-84-3
M. Wt: 136.19 g/mol
InChI Key: XLIXVGXDWAONAR-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of Methyl[(4-methylpyridin-3-yl)methyl]amine

The systematic name for this compound is This compound . It can also be referred to as N-methyl-(4-methyl-3-pyridyl)methanamine. Its chemical structure is characterized by a pyridine (B92270) ring substituted at the 3-position with a methylaminomethyl group and at the 4-position with a methyl group.

PropertyValue
IUPAC Name This compound
CAS Number 1060804-84-3
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Canonical SMILES CNC(C1=C(C)C=CN=C1)

The core of this compound is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom in the pyridine ring imparts a degree of basicity and allows for coordination with metal ions. The second key structural feature is the N-methyl secondary amine attached to the pyridine ring via a methylene (B1212753) bridge. The presence of the N-H proton in the secondary amine allows for further functionalization, while the nitrogen atom itself can also act as a Lewis base and a coordination site. The combination of these two motifs within a single molecule provides multiple potential points for chemical reactions and interactions.

The methyl group at the 4-position of the pyridine ring plays a subtle yet significant role in modifying the electronic properties of the molecule. As an electron-donating group, the methyl substituent increases the electron density of the pyridine ring, which can influence its reactivity in electrophilic aromatic substitution reactions and enhance the basicity of the pyridine nitrogen. This increased basicity can, in turn, affect the coordination properties of the molecule when it acts as a ligand.

Historical Context and Evolution of Research on Substituted Pyridylamines

The study of pyridylamines has a rich history rooted in the development of heterocyclic chemistry. Early research focused on the synthesis and basic characterization of simple aminopyridines. Over time, the focus has shifted towards more complex substituted pyridylamines due to their wide-ranging applications. These compounds have been extensively investigated as ligands in coordination chemistry, where they can form stable complexes with a variety of transition metals. The ability to tune the steric and electronic properties of the ligand by altering the substituents on the pyridine ring has made them valuable tools for catalyst design and the development of new materials with specific electronic and magnetic properties. The evolution of synthetic methodologies has also played a crucial role, with the development of more efficient and selective methods for the synthesis of complex pyridylamine derivatives.

Overview of Academic Research Trajectories for this compound

While specific academic research focusing solely on this compound is not extensively documented in publicly available literature, its potential research trajectories can be inferred from studies on analogous compounds. A primary area of interest lies in its application as a bidentate or tridentate ligand in coordination chemistry. The nitrogen atoms of the pyridine ring and the secondary amine can coordinate to a single metal center, forming stable chelate rings.

A plausible synthetic route to this compound starts from commercially available 4-methylpyridine (B42270). wikipedia.org One potential pathway involves the conversion of 4-methylpyridine to 4-methylpyridine-3-carbonitrile. wikipedia.org The nitrile can then be reduced to the corresponding primary amine, (4-methylpyridin-3-yl)methanamine (B74288). Subsequent N-methylation of this primary amine, for instance, through reductive amination with formaldehyde (B43269) or direct alkylation with a methylating agent like methyl iodide, would yield the target compound, this compound. eurekaselect.comscientificupdate.com Reductive amination protocols using various reducing agents are well-established in organic synthesis. sciencemadness.orgnih.govpsu.edu

Table of Potential Synthetic Precursors and Intermediates:

Compound NameCAS NumberRole in Synthesis
4-Methylpyridine108-89-4Starting Material
4-Methylpyridine-3-carbonitrile227806-38-6Intermediate
(4-Methylpyridin-3-yl)methanamine1443-42-1Precursor (Primary Amine)
Formaldehyde50-00-0Reagent for Reductive Amination
Methyl Iodide74-88-4Reagent for N-alkylation

Interdisciplinary Significance in Synthetic and Coordination Chemistry

The interdisciplinary significance of this compound lies at the intersection of synthetic organic chemistry and coordination chemistry. In synthetic chemistry, it serves as a valuable building block for the construction of more complex molecules, potentially including pharmacologically active compounds or functional materials. Its bifunctional nature allows for sequential or orthogonal reactions at the pyridine and amine sites.

In coordination chemistry, this compound is a promising ligand for the formation of metal complexes. The resulting complexes could find applications in catalysis, for example, in hydrogenation, oxidation, or carbon-carbon bond-forming reactions. The steric and electronic properties imparted by the methyl groups can influence the catalytic activity and selectivity of the metal center. Furthermore, the study of the magnetic and electronic properties of its coordination complexes could contribute to the field of materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(4-methylpyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-3-4-10-6-8(7)5-9-2/h3-4,6,9H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIXVGXDWAONAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060804-84-3
Record name methyl[(4-methylpyridin-3-yl)methyl]amine
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Advanced Synthetic Methodologies for Methyl 4 Methylpyridin 3 Yl Methyl Amine and Its Precursors

Strategies for the Construction of the (4-Methylpyridin-3-yl)methyl Backbone

The formation of the 3,4-disubstituted pyridine (B92270) core is the foundational step in the synthesis of the target molecule. Chemists have developed several robust strategies to achieve this, each with its own advantages in terms of regioselectivity and functional group tolerance.

Functionalization of Substituted Pyridine Derivatives

This approach leverages existing pyridine compounds and modifies them to create the desired (4-methylpyridin-3-yl)methyl backbone. The direct C-H functionalization of pyridines is a powerful method for creating pyridine derivatives that are essential in pharmaceuticals, agrochemicals, and materials science. rsc.orgrsc.org One strategy involves starting with 4-methylpyridine (B42270) (γ-picoline) and introducing a functional group at the C-3 position. This can be achieved through various reactions, including halogenation followed by further manipulation. For instance, bromination of 4-methylpyridine can yield 3-bromo-4-methylpyridine (B15001), which can then be converted to the target backbone. An example of this is the synthesis of 3-amino-4-methylpyridine (B17607) from 3-bromo-4-methylpyridine in a high-pressure reaction with ammonia (B1221849) and a copper sulfate (B86663) catalyst. google.com

Another tactic involves the photoinduced functionalization of pyridinium (B92312) derivatives. By utilizing electron donor-acceptor (EDA) complexes between 1,4-dihydropyridines and N-amidopyridinium salts, a single-electron transfer can be induced with visible light, enabling the C4-functionalization of pyridines without a metal photocatalyst. nih.gov This method is notable for its mild, metal-free conditions and its applicability to the late-stage functionalization of complex molecules. nih.gov

Directed Ortho-Metalation Approaches to 3-Substituted Pyridines

Directed ortho-metalation (DoM) is a powerful technique that offers high regioselectivity in the functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) which interacts with an organolithium reagent, guiding deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This forms an aryllithium intermediate that can then react with an electrophile to introduce a new substituent. wikipedia.org

In the context of pyridines, which are π-deficient heterocycles, a DMG is generally required to facilitate the reaction and prevent nucleophilic attack on the ring itself. uwindsor.ca For a 4-substituted pyridine, a directing group at the C-4 position will guide metalation to the C-3 position. uwindsor.caharvard.edu Conversely, a DMG at the C-3 position directs lithiation to the C-4 position. uwindsor.ca This precise control allows for the specific introduction of functional groups that are precursors to the methyl or methylamine (B109427) moieties. Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org The choice of base is also critical, with lithium amides like LDA and LiTMP often used to avoid competing nucleophilic addition to the pyridine ring. uwindsor.ca

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Ring Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a versatile means to form carbon-carbon and carbon-heteroatom bonds. wikipedia.org Reactions such as the Suzuki-Miyaura coupling are particularly effective for functionalizing pyridine rings. acs.orgsigmaaldrich.commdpi.com

This strategy can be employed in several ways to construct the (4-methylpyridin-3-yl)methyl backbone. One could start with a dihalopyridine, such as 2,4-dichloropyridine, and selectively couple different groups at each position. While halides adjacent to the nitrogen are typically more reactive, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can reverse this selectivity, favoring reaction at the C4 position. nih.gov Another approach is a one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence, which avoids the isolation of often unstable pyridyl boronic acids. nih.gov

The general mechanism for these reactions involves the oxidative addition of a halo-pyridine to a Pd(0) complex, followed by transmetalation with an organoboron reagent (in the case of Suzuki coupling) and subsequent reductive elimination to yield the functionalized pyridine and regenerate the catalyst. mdpi.com

CatalystLigandBaseReaction TypeKey FeaturesReference
Pd(PPh3)4TriphenylphosphineNa2CO3SuzukiEffective for a range of chloroquinoline derivatives. acs.org
Pd(dppf)Cl2dppfNa2CO3SuzukiUsed with a phase-transfer catalyst (Bu4NBr) for coupling bromo-quinazolines. mdpi.com
Pd/IPrIPr (NHC)-SuzukiPromotes high C4-selectivity in cross-couplings of 2,4-dichloropyridines. nih.gov

Installation of the N-Methylamine Moiety

Once the (4-methylpyridin-3-yl)methyl backbone, typically in the form of an aldehyde (4-methylpyridine-3-carbaldehyde) or alcohol ((4-methylpyridin-3-yl)methanol), is synthesized, the final step is the introduction of the N-methylamine group.

Reductive Amination Protocols for Secondary Amine Formation

Reductive amination, also known as reductive alkylation, is a highly efficient and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com The process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. wikipedia.org

To synthesize methyl[(4-methylpyridin-3-yl)methyl]amine, 4-methylpyridine-3-carbaldehyde is reacted with methylamine. The reaction is typically carried out in a one-pot fashion where the carbonyl compound, the amine, and the reducing agent are combined. wikipedia.org A variety of reducing agents can be employed, with the choice often depending on the substrate's sensitivity and the desired reaction conditions. Common hydride reagents include:

Sodium borohydride (B1222165) (NaBH₄): A versatile and common reducing agent. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful as it is selective for the reduction of imines in the presence of aldehydes. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and effective reagent, often used as a less toxic alternative to NaBH₃CN. masterorganicchemistry.com

The reaction conditions are generally mild, often proceeding at room temperature under neutral or slightly acidic pH to facilitate imine formation. wikipedia.org

Reducing AgentKey CharacteristicsTypical SubstratesReference
Sodium Borohydride (NaBH₄)Common, cost-effective, but can also reduce the starting aldehyde.Aldehydes, Ketones masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines over carbonyls; reaction proceeds at neutral pH.Aldehydes, Ketones with primary/secondary amines masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, non-toxic, effective for a wide range of substrates.Aldehydes, Ketones, especially for challenging reductive aminations. masterorganicchemistry.com
Catalytic Hydrogenation (e.g., H₂/Pd-C)"Green" method, high atom economy, but may require higher pressures/temperatures.Aldehydes, Ketones, Nitriles wikipedia.orgiitm.ac.in

Catalytic hydrogenation represents a "greener" alternative to hydride-based reductions, utilizing hydrogen gas and a metal catalyst. iitm.ac.in This method is highly effective for the reduction of the imine intermediate formed during reductive amination. wikipedia.org The process involves the absorption of hydrogen in the presence of a catalyst to effect the reduction. asianpubs.org

A range of heterogeneous catalysts are suitable for this transformation, including:

Platinum(IV) oxide (PtO₂, Adams' catalyst): A powerful catalyst for the hydrogenation of substituted pyridines, often used in glacial acetic acid. asianpubs.org

Palladium on carbon (Pd/C): A very common and versatile hydrogenation catalyst.

Raney Nickel (Raney Ni): A cost-effective nickel-based catalyst frequently used in industrial processes. iitm.ac.in

The reaction is typically performed under a pressurized atmosphere of hydrogen. Conditions can be optimized by adjusting the pressure, temperature, and solvent to achieve high yields and selectivity. For example, the hydrogenation of substituted pyridines to the corresponding piperidines has been successfully achieved using PtO₂ at room temperature under 50-70 bar of hydrogen pressure. asianpubs.org This method can be adapted for the reductive amination sequence to produce the final N-methylated amine product.

Metal Hydride Reductions in Amine Synthesis

The synthesis of primary amines, which are crucial precursors for N-alkylation, is frequently accomplished through the reduction of nitriles or amides using complex metal hydrides. The primary amine, (4-methylpyridin-3-yl)methanamine (B74288), serves as the immediate precursor to this compound. A common route to this precursor involves the reduction of 4-methylpyridine-3-carbonitrile.

Complex metal hydrides such as Lithium aluminum hydride (LiAlH₄) and Sodium borohydride (NaBH₄) are potent reducing agents for this transformation. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the metal hydride complex to the electrophilic carbon of the nitrile group. dalalinstitute.comyoutube.com This initial addition is followed by subsequent hydride transfers and workup to yield the primary amine.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent capable of reducing nitriles to primary amines. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Sodium Borohydride (NaBH₄): While generally less reactive than LiAlH₄, NaBH₄ can also be used for nitrile reduction, often in the presence of a catalyst or under specific reaction conditions. google.com For instance, reductions can be performed in alcoholic solvents, where the solvent may participate in the reaction mechanism. google.com

The general mechanism for the metal hydride reduction of a nitrile to a primary amine is a two-step process involving the addition of two equivalents of hydride.

N-Alkylation Strategies for this compound

Once the primary amine, (4-methylpyridin-3-yl)methanamine, is synthesized, the subsequent step is N-alkylation to introduce the methyl group, yielding the target secondary amine.

Direct Methylation of Primary Amines

Direct methylation of the primary amine precursor is a common and efficient method. While direct alkylation with methyl halides can be difficult to control and often leads to over-alkylation (forming tertiary amines and quaternary ammonium (B1175870) salts), reductive amination offers a superior alternative. masterorganicchemistry.com

Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com For the synthesis of this compound, formaldehyde (B43269) is the carbonyl compound of choice.

Key features of this method include:

One-Pot Procedure: The amine, formaldehyde, and reducing agent are often combined in a single reaction vessel, making it an operationally simple process. wikipedia.orgyoutube.com

Mild Reducing Agents: Specialized hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used. masterorganicchemistry.comyoutube.com These reagents are particularly effective because they are selective for the reduction of the protonated imine intermediate over the starting aldehyde, minimizing side reactions. masterorganicchemistry.comyoutube.com

Eschweiler-Clarke Reaction: This is a specific variation of reductive amination where a primary or secondary amine is methylated using an excess of formic acid and formaldehyde. youtube.com Formic acid serves as both the acid catalyst and the hydride donor. youtube.com

The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by the hydride agent.

Table 1: Common Reducing Agents for Reductive Amination
Reducing AgentTypical Solvent(s)Key Characteristics
Sodium Cyanoborohydride (NaBH₃CN)Methanol, AcetonitrileSelective for imines/iminium ions in the presence of carbonyls; reaction proceeds at acidic to neutral pH. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, THFMild and selective; does not require acidic conditions and is often preferred for acid-sensitive substrates. masterorganicchemistry.comgoogleapis.com
Formic Acid (HCOOH)None (used in excess)Serves as both reductant and acid catalyst in the Eschweiler-Clarke reaction. youtube.com
Catalytic Hydrogenation (H₂/Pd/C)Ethanol, MethanolA green alternative that uses hydrogen gas and a metal catalyst, avoiding stoichiometric hydride reagents. youtube.com
Protecting Group Strategies in Amine Synthesis

In more complex syntheses, or when other reactive sites are present on the molecule, protecting group strategies may be employed. A protecting group can be temporarily installed on the amine nitrogen to prevent it from undergoing unwanted reactions.

For pyridine-containing compounds, N-acylation is a common protection strategy. google.com For instance, the precursor 3-amino-4-methylpyridine can be acylated with acetic anhydride (B1165640) to form N-(4-methylpyridin-3-yl)acetamide. google.com This acetyl group protects the amine functionality while other chemical transformations are carried out. The protecting group can be removed later, typically by acid or base hydrolysis, to regenerate the amine.

Another strategy involves the use of benzyl (B1604629) groups, which can be attached to the pyridine nitrogen to form a pyridinium salt. researchgate.net This activates the pyridine ring for certain reactions and can be subsequently removed. While often used to modify the ring itself, such strategies highlight the principle of temporary modification to control reactivity. In the context of synthesizing the target amine, a protecting group could be used on the primary amine to allow for selective modification of the pyridine ring, followed by deprotection and methylation.

Chemo- and Regioselective Synthesis of this compound

The synthesis of the core 3,4-disubstituted pyridine structure requires high chemo- and regioselectivity to avoid the formation of unwanted isomers. Direct functionalization of the pyridine ring can be challenging due to the inherent reactivity patterns of the heterocycle. nih.govyoutube.com Therefore, advanced strategies are often necessary.

One effective approach is to start with a pre-functionalized pyridine ring. A patented method describes the synthesis of 3-amino-4-methylpyridine, a close precursor, from 4-methylpyridine-3-boronic acid. google.compatsnap.com This reaction is a one-step process using an ammonia source (like aqueous ammonia or ammonium acetate) and a metal oxide catalyst (such as copper(I) oxide or zinc oxide), proceeding at room temperature with high yields (up to 95%). patsnap.com This method is highly regioselective as the positions of the functional groups are predetermined by the starting boronic acid.

Other strategies for achieving regioselectivity in pyridine synthesis include:

Directed Lithiation: Using directing groups to facilitate metalation at a specific position, followed by quenching with an electrophile.

Blocking Groups: Temporarily blocking more reactive positions on the pyridine ring to direct incoming reagents to the desired site. For example, a simple maleate-derived blocking group can be used to control Minisci-type alkylation at the C-4 position. nih.govchemistryviews.org

Pyridyne Intermediates: The generation of highly reactive 3,4-pyridyne intermediates from precursors like 3-chloro-2-ethoxypyridine (B70323) allows for the regioselective addition of nucleophiles to form 3,4-disubstituted pyridines. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. rasayanjournal.co.innih.gov These principles can be applied to the synthesis of this compound.

Key green approaches applicable to this synthesis include:

Catalysis: Using catalytic rather than stoichiometric reagents minimizes waste. For example, catalytic hydrogenation for reductive amination uses only a small amount of a metal catalyst (e.g., Pd/C) and hydrogen gas, which is cleaner than using stoichiometric metal hydride reagents. youtube.comrsc.org

One-Pot Reactions: Combining multiple synthetic steps into a single procedure, such as in direct reductive amination, reduces the need for intermediate purification steps, saving solvents, energy, and time. wikipedia.orgnih.gov

Use of Greener Solvents: Whenever possible, replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids is a core tenet of green chemistry. rasayanjournal.co.inbiosynce.com The synthesis of 3-amino-4-methylpyridine from the boronic acid precursor can be performed in solvents like methanol, ethanol, and water. patsnap.com

Atom Economy and Efficiency Metrics

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govjocpr.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy indicates a more efficient and less wasteful process. jocpr.com Reactions that maximize atom economy are additions, rearrangements, and catalytic reactions. nih.gov Substitutions and eliminations, which inherently generate byproducts, tend to have lower atom economies. nih.gov

Let's compare two hypothetical pathways for the N-methylation step:

Direct Reductive Amination (High Atom Economy): (4-methylpyridin-3-yl)methanamine + CH₂O + H₂ → this compound + H₂O This is essentially an addition reaction where all atoms from the amine and formaldehyde (minus those that form water from the intermediate) are incorporated. Using H₂ as the reductant is highly atom-economical.

Acylation-Reduction (Lower Atom Economy):

Step 1 (Protection): (4-methylpyridin-3-yl)methanamine + (CH₃CO)₂O → N-{[4-methylpyridin-3-yl]methyl}acetamide + CH₃COOH

Step 2 (Reduction): N-{[4-methylpyridin-3-yl]methyl}acetamide + LiAlH₄ → this compound + byproducts This route involves adding a protecting group (acetyl) and then reducing it. The atoms from the acetyl group and the reducing agent are not fully incorporated into the final product, leading to significant byproduct waste and lower atom economy.

Table 2: Atom Economy Comparison for N-Methylation Strategies
Synthetic StrategyReactantsDesired ProductByproductsTheoretical Atom Economy
Reductive Amination (with H₂)C₇H₁₀N₂ + CH₂O + H₂C₈H₁₂N₂H₂O89.5%
Acylation-ReductionC₇H₁₀N₂ + (CH₃CO)₂O; then LiAlH₄C₈H₁₂N₂CH₃COOH, Al/Li saltsSignificantly lower

Note: The calculation for the acylation-reduction pathway is more complex and depends on the specific workup, but it is inherently less atom-economical due to the generation of acetic acid and inorganic salts as waste.

By prioritizing catalytic, one-pot, and addition-type reactions, the synthesis of this compound can be designed to be more efficient and environmentally sustainable.

Sustainable Catalyst Systems and Reaction Conditions

The development of sustainable synthetic routes is a cornerstone of modern green chemistry, aiming to reduce environmental impact by utilizing efficient catalysts, minimizing waste, and employing benign reaction conditions. For the synthesis of this compound and its key precursors, significant advancements have been made in moving away from stoichiometric reagents toward catalytic and more environmentally friendly processes. These methodologies focus on improving atom economy, reducing energy consumption, and utilizing renewable or recyclable catalysts.

The primary sustainable strategies for synthesizing the target molecule and its immediate precursors, such as 4-methyl-3-pyridinecarbonitrile, (4-methylpyridin-3-yl)methanol (B1296837), and 4-methyl-3-pyridinecarboxaldehyde, revolve around three main catalytic approaches: heterogeneous catalytic hydrogenation, biocatalytic transformations, and "hydrogen borrowing" catalysis.

Heterogeneous Catalytic Hydrogenation of 4-methyl-3-pyridinecarbonitrile

The reduction of a nitrile group is a direct and atom-economical method for synthesizing primary amines. The catalytic hydrogenation of 4-methyl-3-pyridinecarbonitrile to produce (4-methylpyridin-3-yl)methanamine is a critical step. Sustainable approaches in this area focus on replacing traditional, often harsh, reducing agents with heterogeneous catalysts that offer high selectivity, easy separation, and reusability. bme.hubme.huresearchgate.net

Transition metal catalysts, particularly those based on nickel, cobalt, and palladium, are frequently employed for this transformation. bme.huacsgcipr.org The choice of catalyst, support, and reaction conditions is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. bme.huresearchgate.net The use of basic additives is a common strategy to suppress side reactions.

Key research findings have highlighted the efficacy of various systems:

Cobalt-based Catalysts: Cobalt catalysts, such as Raney cobalt or supported cobalt (e.g., Co/SiO₂), are effective for the hydrogenation of both aliphatic and aromatic nitriles. researchgate.net Reactions are often conducted in the presence of ammonia to improve selectivity for the primary amine, typically at elevated temperatures and pressures. researchgate.net

Nickel-based Catalysts: Modified nickel catalysts, such as those combined with other metals like cobalt on an alumina (B75360) support (Ni-Co/Al₂O₃), have shown high selectivity in nitrile hydrogenation. bme.hu

Palladium-based Catalysts: Palladium on carbon (Pd/C) is a versatile catalyst that can be used in transfer hydrogenation reactions, which offer milder conditions. bme.hu Using hydrogen donors like ammonium formate (B1220265) allows the reaction to proceed at or near room temperature, significantly reducing the energy requirements and safety hazards associated with high-pressure hydrogen gas. bme.huacsgcipr.org

Sustainable Catalytic Systems for Nitrile Reduction to Primary Amines
Catalyst SystemSubstrate TypeReaction ConditionsKey Findings & OutcomesCitation
10% Palladium on Carbon (Pd/C) with Ammonium FormateAromatic Nitriles25–40 °C, MethanolEnables transfer hydrogenation under mild conditions, avoiding high-pressure H₂. Good to excellent yields (51-98%) of primary amines. bme.hu
Nickel-Cobalt on Alumina (Ni-Co/Al₂O₃) with Potassium ModifierIsophthalonitrile80 °C, 60 bar H₂, Basic AdditivesHigh selectivity towards the primary diamine product. The modifier and basic conditions are crucial for selectivity. bme.hu
70% Cobalt on Silica (Co/SiO₂)Aromatic Nitriles (e.g., 3,4-dimethoxybenzyl cyanide)80 °C, 80 bar H₂, NH₃Industrially feasible process demonstrating high selectivity for the primary amine in the presence of ammonia. researchgate.net

Biocatalytic and Hydrogen Borrowing Routes from Precursors

Biocatalysis and hydrogen borrowing catalysis represent the frontier of sustainable synthesis, offering reactions under mild, aqueous conditions with exceptional selectivity. These methods can be applied to precursors like (4-methylpyridin-3-yl)methanol.

Hydrogen Borrowing Catalysis: This elegant methodology enables the amination of alcohols using ammonia or amines, with water as the sole byproduct. mdpi.com The process involves the temporary "borrowing" of hydrogen from the alcohol by a metal catalyst to form an intermediate aldehyde. This aldehyde then reacts with an amine, and the borrowed hydrogen is returned to reduce the resulting imine to the final amine product. Ruthenium and iridium complexes are commonly used for this transformation. mdpi.com This approach avoids the multiple steps of oxidation and subsequent reductive amination. The amination of furfuryl alcohol to furfurylamine (B118560) using a Ruthenium pincer complex and ammonia is a well-documented example that serves as an analogue for the conversion of (4-methylpyridin-3-yl)methanol. mdpi.com

Biocatalytic Amination: Enzymes offer unparalleled selectivity and operate under green conditions (room temperature, atmospheric pressure, aqueous media). For the synthesis of amines, multi-enzyme cascades are particularly powerful. A primary alcohol like (4-methylpyridin-3-yl)methanol can be converted to its corresponding amine in a one-pot reaction. nih.govacs.org

An alcohol oxidase (AO) or alcohol dehydrogenase (ADH) oxidizes the alcohol to the corresponding aldehyde (4-methyl-3-pyridinecarboxaldehyde). nih.govacs.org

A transaminase (TAm) or amine dehydrogenase (AmDH) then converts the aldehyde into the amine, (4-methylpyridin-3-yl)methanamine. nih.govacs.org The subsequent N-methylation to yield the final product can also be achieved biocatalytically using N-methyltransferases, providing a fully enzymatic pathway.

Advanced Catalytic Systems for Alcohol Amination
Catalytic ApproachCatalyst/EnzymeReaction TypeConditionsAdvantagesCitation
Hydrogen BorrowingRuthenium Pincer ComplexDirect amination of alcohols with ammoniaTypically >100 °C, in an organic solventHigh atom economy (water is the only byproduct), single-step process from alcohol to amine. mdpi.com
Biocatalytic CascadeAlcohol Dehydrogenase (ADH) + Amine Dehydrogenase (AmDH)Oxidation followed by reductive aminationAqueous buffer, near-neutral pH, room temperatureExtremely high selectivity (including enantioselectivity), mild and safe conditions, biodegradable catalysts. acs.org
Biocatalytic CascadeAlcohol Oxidase (AO) + ω-Transaminase (ω-TA)Oxidation followed by transaminationAqueous buffer, O₂ from air, room temperatureAvoids the need for external cofactor regeneration systems required by dehydrogenases. nih.gov
Biocatalytic N-AlkylationReductive Aminase (RedAm) + Alcohol Oxidase (AO)Direct N-alkylation of a primary amine with a primary alcoholAqueous buffer, room temperatureDirectly forms secondary amines, avoiding over-alkylation and use of hazardous alkylating agents. acs.org

These advanced methodologies demonstrate a clear trajectory toward more sustainable manufacturing processes for this compound and its precursors. The use of recyclable heterogeneous catalysts, particularly under mild transfer hydrogenation conditions, and the increasing viability of highly selective biocatalytic cascades are paving the way for greener production routes in the chemical industry.

Chemical Reactivity and Transformations of Methyl 4 Methylpyridin 3 Yl Methyl Amine

Reactions Involving the N-Methyl Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a primary center for nucleophilic reactions.

Nucleophilic Reactivity of the Amine Nitrogen

The secondary amine nitrogen in methyl[(4-methylpyridin-3-yl)methyl]amine is nucleophilic and can participate in a variety of bond-forming reactions. Like other secondary amines, it can react with electrophiles such as alkyl halides, epoxides, and carbonyl compounds. The reactivity is comparable to other N-methyl benzylamines, where the nitrogen atom readily attacks electron-deficient centers. fiveable.me The development of alternative catalytic processes for the methylation of secondary amines using greener reagents like dialkyl carbonates has also been a focus of research. rsc.org

Acylation and Sulfonylation Reactions

The secondary amine readily undergoes acylation and sulfonylation. These reactions are crucial for the synthesis of amides and sulfonamides, respectively, which are common motifs in pharmaceuticals.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine yields the corresponding N-acyl derivative. Pyridine is often used as a catalyst and to neutralize the acid byproduct (e.g., HCl) formed during the reaction. vedantu.comnih.gov

Sulfonylation: Similarly, treatment with sulfonyl chlorides in the presence of a base affords the N-sulfonylated product. The direct C-H sulfonylation of the pyridine ring itself is also a known transformation, typically requiring activation of the ring with an agent like triflic anhydride (B1165640). d-nb.infochemistryviews.org

Table 1: Representative Acylation and Sulfonylation Reactions
Reaction TypeReagentBaseProduct Type
AcylationAcetyl ChloridePyridineN-acetamide derivative
AcylationAcetic AnhydridePyridineN-acetamide derivative
Sulfonylationp-Toluenesulfonyl ChlorideTriethylamineN-tosylsulfonamide derivative
SulfonylationMethanesulfonyl ChloridePyridineN-methanesulfonamide derivative

Quaternization of the Amine Nitrogen

The amine nitrogen can be alkylated by a suitable alkylating agent to form a quaternary ammonium (B1175870) salt, a reaction known as quaternization. researchgate.netresearchgate.netscribd.com This transformation introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties. The reaction typically proceeds by treating the amine with an alkyl halide, such as methyl iodide or benzyl (B1604629) chloride. researchgate.netsemanticscholar.org The quaternization of N,N-dimethylalkylamines with benzyl chloride has been studied, and various solvents can be employed for such reactions, including acetone, chloroform, and dimethylformamide. researchgate.net

Table 2: Typical Quaternization Reactions
Alkylating AgentSolventProduct
Methyl IodideAcetonitrileTrimethyl[(4-methylpyridin-3-yl)methyl]ammonium iodide
Benzyl BromideEthanolDibenzyl(methyl)[(4-methylpyridin-3-yl)methyl]ammonium bromide
Ethyl TriflateDichloromethaneEthyldi(methyl)[(4-methylpyridin-3-yl)methyl]ammonium triflate

Electrophilic and Nucleophilic Substitution on the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions. Generally, it is resistant to electrophilic attack but more prone to nucleophilic substitution, especially when activated by appropriate leaving groups.

Halogenation and Nitration Studies

Halogenation: Direct electrophilic halogenation of pyridine is difficult and requires harsh conditions. chemrxiv.orgquimicaorganica.org When it does occur, substitution is favored at the 3-position. quora.comquora.com For a 3,4-disubstituted pyridine like the target compound, the directing effects of the existing substituents must be considered. Both the methyl group (C4) and the aminomethyl group (C3) are activating, ortho-para directing groups in benzene chemistry. However, in the electron-deficient pyridine ring, the outcome is less predictable. Recent methods have been developed for the selective halogenation of pyridines, for instance at the 4-position by installing a phosphonium salt that is subsequently displaced by a halide. nih.gov Another strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve 3-selective halogenation. nih.govalfa-chemistry.comchemrxiv.org

Nitration: Electrophilic nitration of the pyridine ring is also a challenging transformation, requiring strong acidic conditions (e.g., HNO₃/H₂SO₄). quimicaorganica.orgnih.gov The reaction is generally low-yielding and directs the nitro group to the 3-position. rsc.org The protonation of the ring nitrogen under these conditions further deactivates the ring towards electrophilic attack. researchgate.net For substituted pyridines, nitration with nitric acid in trifluoroacetic anhydride can provide the corresponding 3-nitropyridines. rsc.org The presence of both an activating methyl group and a deactivating (under acidic conditions) aminomethyl side chain on the target molecule makes predicting the regioselectivity of nitration complex.

Metalation and Lithiation Reactions

Directed ortho-metalation is a powerful tool for the functionalization of pyridine rings. clockss.org This involves the deprotonation of a C-H bond adjacent to a directing group using a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). clockss.orgacs.org The resulting organolithium species can then be quenched with various electrophiles.

For this compound, several sites are potential candidates for lithiation:

C2-position: Directed by the pyridine nitrogen.

C5-position: Also ortho to the pyridine nitrogen.

The 4-methyl group: Deprotonation of the benzylic-like protons.

The methylene (B1212753) group: Deprotonation of the other benzylic-like protons.

The regioselectivity of lithiation is highly dependent on the reaction conditions, the base used, and the nature of the directing group. clockss.orguni-regensburg.de For 3,4-disubstituted pyridines such as 3,4-lutidine, direct ring-selective lithiation has been achieved, preventing the more common side-chain metalation. researchgate.net In the case of halopyridines, regioselective ortho-lithiation can be achieved with LDA to afford 2,3- and 3,4-disubstituted pyridines after quenching with an electrophile. researchgate.net


Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is complex, with potential transformations occurring at the pyridine ring, the secondary amine, and the benzylic methyl group. The specific reaction conditions and reagents employed will dictate the ultimate product.

Oxidation Chemistry

The oxidation of pyridine derivatives can lead to a variety of products, depending on the oxidant and the substitution pattern of the ring. For this compound, oxidation can potentially occur at the pyridine nitrogen, the aminomethyl side chain, or the methyl group on the ring.

The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can exhibit altered electronic properties and reactivity compared to the parent pyridine.

The secondary amine of the aminomethyl group is also susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of a nitrone or, with cleavage of the C-N bond, the corresponding aldehyde or carboxylic acid. The kinetics of oxidation of aminopyridines have been studied, with the mechanism often involving a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen of the oxidizing agent researchgate.net.

Furthermore, the methyl group on the pyridine ring can be oxidized to a carboxylic acid. This transformation is a common reaction for methylpyridines and can be accomplished using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid jcbsc.orgresearchgate.net. The oxidation of dihydropyridine derivatives to their corresponding pyridine forms is also a well-established process, often utilized in the context of Hantzsch ester chemistry researchgate.netwum.edu.pk.

Interactive Data Table: Potential Oxidation Reactions

Reactive SiteReagent ExamplePotential Product
Pyridine Nitrogenm-CPBAMethyl[(4-methyl-1-oxido-pyridin-1-ium-3-yl)methyl]amine
Secondary AmineStrong Oxidant4-Methyl-3-pyridinecarboxaldehyde
Ring Methyl GroupKMnO₄3-{[Methyl(amino)methyl]}-pyridine-4-carboxylic acid

Reduction Chemistry

The reduction of this compound can target the pyridine ring. Catalytic hydrogenation is a common method for the reduction of pyridine rings to piperidines. This is typically carried out using catalysts such as platinum, palladium, or rhodium under a hydrogen atmosphere mdpi.com. The conditions for such reductions, including pressure and temperature, can influence the degree of reduction and the stereoselectivity for substituted pyridines mdpi.com.

Alternatively, chemical reducing agents can be employed. For instance, samarium diiodide (SmI₂) in the presence of water has been shown to rapidly reduce pyridine to piperidine at room temperature clockss.org. In the case of aminopyridines, this reagent system can also lead to the elimination of the amino group clockss.org. Non-metal alternatives, such as borenium catalysts with hydrosilanes, have also been developed for the diastereoselective reduction of substituted pyridines to piperidines mdpi.com. These methods can be cis-selective, particularly for 2,3-disubstituted pyridines mdpi.com. It is also possible to achieve partial reduction to dihydropyridines under specific conditions nih.gov.

Interactive Data Table: Potential Reduction Reactions

Reagent SystemProductKey Features
H₂, Pd/CMethyl[(4-methylpiperidin-3-yl)methyl]amineComplete saturation of the pyridine ring.
SmI₂, H₂O(4-Methylpiperidin-3-yl)methanamineReduction of the pyridine ring with potential deamination.
Borenium catalyst, Hydrosilanecis-Methyl[(4-methylpiperidin-3-yl)methyl]amineDiastereoselective reduction of the pyridine ring.

Transition Metal-Catalyzed Transformations Utilizing this compound

This compound can participate in a variety of transition metal-catalyzed reactions, primarily leveraging the reactivity of the pyridine ring and the secondary amine. These transformations are pivotal for the synthesis of more complex molecules.

The nitrogen atom of the secondary amine can undergo N-alkylation. Transition metal catalysts, such as those based on copper and zirconium, have been used for the selective N-methylation of amines using dimethyl carbonate as a benign alkylating agent nih.gov. Nickel-catalyzed methods have also been developed for the iterative alkyl group transfer from tertiary amines, which proceeds through the in situ methylation of the amine nih.gov.

The pyridine ring itself can act as a directing group in C-H activation and functionalization reactions. Due to the presence of the pyridyl group, N-aryl-2-aminopyridines readily form stable complexes with transition metals like palladium, rhodium, and iridium, facilitating cyclization and functionalization reactions nih.govrsc.org. While this compound is not an N-aryl-2-aminopyridine, the pyridine nitrogen can still coordinate to a metal center, potentially directing functionalization at the C2 or C6 positions of the pyridine ring.

Cross-coupling reactions are another important class of transformations. Although there are no specific examples utilizing this compound in the provided search results, the principles of transition metal-catalyzed cross-coupling can be applied. For instance, if the pyridine ring were halogenated, it could participate in Suzuki, Heck, or Sonogashira coupling reactions to form new carbon-carbon bonds mdpi.com. Furthermore, the secondary amine could be used in Buchwald-Hartwig amination reactions.

Interactive Data Table: Potential Transition Metal-Catalyzed Reactions

Reaction TypeCatalyst ExamplePotential Transformation
N-AlkylationCu-Zr bimetallic nanoparticlesN,N-Dithis compound
C-H FunctionalizationRh(III) complexFunctionalization at the C2 or C6 position of the pyridine ring.
Cross-Coupling (hypothetical, with a halogenated derivative)Pd(PPh₃)₄Arylation or alkenylation of the pyridine ring.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Methylpyridin 3 Yl Methyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for elucidating the solution-state structure of methyl[(4-methylpyridin-3-yl)methyl]amine. Both ¹H and ¹³C NMR would provide crucial information about the molecular framework.

Elucidation of Pyridine (B92270) Ring Substitution Patterns

Analysis of the aromatic region of the ¹H NMR spectrum would be key to confirming the 3,4-disubstitution pattern of the pyridine ring. We would expect to see three distinct signals corresponding to the protons at the C-2, C-5, and C-6 positions. The chemical shifts and, more importantly, the coupling constants (J-values) between these protons would definitively establish their relative positions. For comparison, in the related compound 4-methylpyridine (B42270), the protons at the 2 and 6 positions, and the protons at the 3 and 5 positions are chemically equivalent, leading to a simpler spectrum. echemi.comchemicalbook.comchemicalbook.comguidechem.comnist.govnist.govuci.educhemicalbook.com The introduction of the methylaminomethyl group at the 3-position would break this symmetry.

The ¹³C NMR spectrum would complement the ¹H NMR data. We would anticipate six distinct signals for the pyridine ring carbons, with the chemical shifts indicating their electronic environment. The carbon attached to the methyl group (C-4) and the carbon attached to the methylaminomethyl group (C-3) would be readily identifiable.

Stereochemical Analysis (if applicable)

For this compound, which is an achiral molecule, there are no stereocenters to analyze. Therefore, stereochemical analysis using techniques like Nuclear Overhauser Effect (NOE) spectroscopy would not be applicable for determining stereoisomers but could be used to confirm through-space proximity of protons, for instance, between the methyl protons and the adjacent pyridine proton.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be essential for determining the precise molecular weight of this compound, which has a molecular formula of C₈H₁₂N₂ and a calculated monoisotopic mass of 136.1000 Da. This would provide unambiguous confirmation of its elemental composition.

Furthermore, analysis of the fragmentation pattern in the mass spectrum would offer valuable structural information. We would expect to see characteristic fragmentation patterns, such as the loss of a methyl group or cleavage of the bond between the methylene (B1212753) group and the secondary amine. A prominent fragment would likely be the tropylium-like ion resulting from the cleavage of the C-C bond between the pyridine ring and the methylene group, leading to a [M-CH₃NHCH₂]⁺ ion. Another expected fragmentation would be the formation of a [M-CH₃]⁺ ion.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Key expected vibrational modes would include:

N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine. This band is typically weaker than the N-H stretches of primary amines. docbrown.info

C-H stretch (aromatic): Multiple sharp bands above 3000 cm⁻¹.

C-H stretch (aliphatic): Bands in the 2800-3000 cm⁻¹ region from the methyl and methylene groups.

C=C and C=N stretching (pyridine ring): Characteristic bands in the 1400-1600 cm⁻¹ region. nist.govchemicalbook.comnist.gov

N-H bend: An absorption around 1550-1650 cm⁻¹.

Computational and Theoretical Investigations of Methyl 4 Methylpyridin 3 Yl Methyl Amine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. For methyl[(4-methylpyridin-3-yl)methyl]amine, DFT calculations, typically employing functionals like B3LYP combined with a basis set such as 6-31G(d,p) or higher, provide fundamental insights into its behavior. mdpi.comtandfonline.com These calculations are foundational for understanding the molecule's geometry, reactivity, and spectroscopic characteristics.

Geometry optimization is a critical first step in the computational analysis of this compound. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state structure. arxiv.org For a flexible molecule like this, which contains several rotatable single bonds (e.g., the C-C and C-N bonds of the methylamine (B109427) side chain), a conformational analysis is essential.

This analysis explores the potential energy surface by systematically rotating these bonds to identify different stable conformations (conformers) and the transition states that separate them. The structure of the amine group is expected to be trigonal pyramidal. researchgate.net The pyridine (B92270) ring itself is largely planar, though the amine nitrogen and methyl carbon atoms may lie slightly out of this plane. nih.gov The most stable conformer, corresponding to the global minimum on the potential energy surface, is then used for subsequent property calculations.

Below is a representative table of optimized geometric parameters that would be obtained from a DFT calculation. The values are based on typical bond lengths and angles for similar chemical structures.

ParameterBond/AnglePredicted Value (DFT B3LYP/6-31G(d,p))
Bond Lengths (Å)
C(pyridine)-C(pyridine)1.38 - 1.40
C(pyridine)-N(pyridine)1.33 - 1.35
C(pyridine)-C(methyl)1.51
C(pyridine)-C(methylene)1.52
C(methylene)-N(amine)1.47
N(amine)-C(methyl)1.46
N(amine)-H1.01
**Bond Angles (°) **
C-N-C (in pyridine ring)117 - 119
C-C-C (in pyridine ring)118 - 121
C(pyridine)-C(methylene)-N(amine)112.0
C(methylene)-N(amine)-C(methyl)111.5
H-N(amine)-C(methylene)109.5

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the pyridine ring and the lone pair of the secondary amine nitrogen. The electron-donating methyl groups on the pyridine and amine also contribute to raising the HOMO energy. rsc.org The LUMO is anticipated to be distributed over the π-antibonding system of the pyridine ring. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

The following table presents hypothetical FMO energy values typical for pyridine derivatives, calculated using DFT.

Molecular OrbitalEnergy (eV)Description
HOMO -5.85Electron donor, localized on pyridine ring and amine nitrogen
LUMO -0.95Electron acceptor, localized on the pyridine ring
Energy Gap (ΔE) 4.90Indicator of chemical reactivity and stability

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.orguni-muenchen.de It is an invaluable tool for predicting reactive sites, particularly for electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The color scheme typically ranges from red (most negative potential, electron-rich) to blue (most positive potential, electron-poor), with green representing neutral potential. wolfram.com

In the MEP map of this compound, the most negative regions (red/yellow) are expected to be concentrated around the two nitrogen atoms due to their lone pairs of electrons, with the pyridine nitrogen being a strong site for electrophilic attack or protonation. nih.govresearchgate.net The most positive regions (blue) would be located around the hydrogen atoms, especially the one attached to the amine nitrogen, making it a potential site for hydrogen bonding. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its reactivity. nih.govresearchgate.net While a QSRR study typically involves a series of related compounds, the computational descriptors for a single molecule like this compound are the fundamental inputs for such models. researchgate.net

Quantum chemical calculations provide a wealth of descriptors that can be used in QSRR models. For this compound, these would include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and Mulliken atomic charges. tandfonline.comtandfonline.com

Topological Descriptors: Molecular weight, and information about branching and connectivity.

Thermodynamic Descriptors: Enthalpy of formation, entropy, and heat capacity calculated at the Hartree-Fock level or with DFT. researchgate.net

These calculated parameters could be used in a larger dataset of pyridine derivatives to develop a regression model (e.g., using Multiple Linear Regression) that predicts a specific reactivity parameter, such as reaction rate constants or equilibrium constants. nih.govresearchgate.net

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic properties, providing a powerful complement to experimental measurements. nih.govnih.gov For this compound, these calculations can help in the assignment of experimental spectra.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can compute the vibrational frequencies and intensities corresponding to the normal modes of the molecule. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental data. Predicted spectra can aid in assigning specific peaks to functional group vibrations, such as N-H stretching, C-H stretching, and pyridine ring modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the chemical shifts (¹H and ¹³C) and coupling constants. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.

Below is a table illustrating a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹, Scaled)Expected Experimental Region (cm⁻¹)
N-H StretchSecondary Amine33503300 - 3500
Aromatic C-H StretchPyridine Ring30503010 - 3100
Aliphatic C-H StretchMethyl/Methylene (B1212753)29502850 - 2960
C=N/C=C StretchPyridine Ring15901550 - 1610
C-N StretchAmine11801020 - 1250

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. sut.ac.th While DFT is excellent for static properties, MD provides insights into the dynamic behavior of this compound in various environments, such as in solution or interacting with a biological target. nih.govacs.org

An MD simulation for this molecule would involve:

Force Field Parameterization: Assigning a set of parameters (a force field) that describes the potential energy of the system, including bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

System Setup: Placing the molecule in a simulation box, often filled with solvent molecules (e.g., water) to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for every atom in the system, which generates a trajectory of atomic positions and velocities over a specific time period.

Coordination Chemistry of Methyl 4 Methylpyridin 3 Yl Methyl Amine

Methyl[(4-methylpyridin-3-yl)methyl]amine as a Ligand

This compound is a derivative of the well-studied picolylamine ligand system. Its structure, featuring a pyridine (B92270) ring and a secondary amine linked by a methylene (B1212753) bridge, allows for effective chelation to a metal center. The presence of a methyl group on the pyridine ring at the 4-position can influence its electronic and steric properties, thereby modulating the stability and reactivity of its metal complexes.

The design of chelating ligands is a fundamental aspect of coordination chemistry, aiming to create molecules that can bind to metal ions with high affinity and selectivity. The combination of a pyridine nitrogen and an amine nitrogen in a single molecule, as seen in this compound, is a classic example of a bidentate N,N'-donor ligand.

The key design principles underlying the chelating ability of this ligand are:

Chelate Effect: The formation of a five-membered chelate ring upon coordination of both the pyridine and amine nitrogens to a metal center is entropically favored over the coordination of two separate monodentate ligands. This results in enhanced thermodynamic stability of the resulting metallacycle.

Sigma-Donating and Pi-Accepting Properties: The secondary amine nitrogen is a strong sigma (σ) donor, while the pyridine nitrogen is a moderate σ-donor with additional pi (π)-accepting capabilities due to the aromatic ring's π-system. This combination of electronic properties allows for effective bonding with a wide range of metal ions. scispace.com

Steric and Electronic Tuning: The methyl group at the 4-position of the pyridine ring can exert a modest steric influence on the coordination environment. Electronically, the methyl group is weakly electron-donating, which can slightly increase the basicity of the pyridine nitrogen and influence the metal-ligand bond strength.

While this compound is designed to act as a bidentate ligand, its coordination behavior can be more complex. Depending on the metal ion's size, charge, and electronic configuration, as well as the reaction conditions and the presence of other competing ligands, it can exhibit different coordination modes.

Bidentate (N,N') Chelation: This is the most common coordination mode, where both the pyridine nitrogen and the secondary amine nitrogen bind to the same metal center, forming a stable five-membered ring. This mode is prevalent with many transition metals that favor octahedral, square planar, or tetrahedral geometries.

Monodentate Coordination: Under certain circumstances, the ligand may coordinate through only one of its nitrogen donors. For instance, in the presence of a strong acid, the more basic secondary amine may be protonated, leaving only the pyridine nitrogen available for coordination. Conversely, steric hindrance around the metal center might only allow for the coordination of one donor atom.

Bridging Coordination: In polynuclear complexes, the ligand could potentially bridge two metal centers. For example, the pyridine nitrogen could coordinate to one metal ion while the amine nitrogen coordinates to another. This mode is less common for this type of simple bidentate ligand but is a possibility to consider in the formation of coordination polymers or clusters.

The flexibility of the methylene linker between the pyridine and amine groups allows the ligand to adapt to the geometric preferences of various metal ions, making it a versatile building block in coordination chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Transition metals, with their partially filled d-orbitals, form a vast array of colorful and magnetically interesting complexes with picolylamine-type ligands. scispace.comresearchgate.net The synthesis of such complexes with this compound would generally proceed by mixing stoichiometric amounts of the ligand and a metal salt (e.g., chlorides, nitrates, sulfates, or acetates) in a solvent like ethanol, methanol, or acetonitrile. scispace.commdpi.com The reaction may be carried out at room temperature or with gentle heating.

The characterization of these complexes would typically involve the following methods:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N (pyridine) and N-H (amine) stretching bands upon complexation provide evidence of bonding.

UV-Visible Spectroscopy: To study the electronic transitions within the complex. For complexes of d-block metals, d-d transitions and charge-transfer bands provide information about the coordination geometry and the nature of the metal-ligand bonding. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complex in solution.

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes (e.g., Cu(II), Fe(II/III), Co(II), Ni(II), Mn(II)), which provides insight into the number of unpaired electrons and the spin state of the metal ion.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

Below is a representative table of expected data for hypothetical transition metal complexes of this compound (L).

Table 1: Representative Spectroscopic and Magnetic Data for Hypothetical Transition Metal Complexes of this compound (L)
ComplexColorGeometryKey IR Bands (cm⁻¹) ν(C=N), ν(N-H)UV-Vis λmax (nm) (ε, M⁻¹cm⁻¹)Magnetic Moment (μeff, B.M.)
[CuL₂Cl₂]BlueDistorted Octahedral~1605, ~3250~650 (d-d)~1.8 - 2.2
[FeL₂Cl₂]Pale Green/YellowOctahedral~1600, ~3245-~5.0 - 5.5 (High-spin Fe(II))
[RuL₂(bpy)]²⁺Red-OrangeOctahedral~1608, ~3260~450 (MLCT)Diamagnetic (Low-spin Ru(II))
[CoL₂Cl₂]Pink/VioletOctahedral~1602, ~3255~520 (d-d)~4.3 - 5.2 (High-spin Co(II))
[NiL₂Cl₂]GreenOctahedral~1604, ~3250~400, ~670 (d-d)~2.9 - 3.4 (Ni(II))
[MnL₂Cl₂]Pale Pink/ColorlessOctahedral~1598, ~3240-~5.9 (High-spin Mn(II))
[ZnL₂Cl₂]ColorlessTetrahedral/Octahedral~1610, ~3265-Diamagnetic (Zn(II))

The coordination chemistry of this compound is not limited to transition metals. Main group elements and lanthanides can also form complexes with this ligand. The synthesis of these complexes would follow similar procedures to those for transition metals.

Main Group Metal Complexes: Main group metals (e.g., Sn, Pb, Bi) in their higher oxidation states can act as Lewis acids and form stable complexes. The characterization would heavily rely on NMR spectroscopy (for Sn, Pb) and X-ray crystallography to determine the coordination environment, which can be quite varied for these elements.

Lanthanide Complexes: Lanthanide ions typically exhibit high coordination numbers (often 8 or 9) and their bonding is predominantly electrostatic in nature. The bidentate nature of this compound would likely lead to the formation of complexes with multiple ligand molecules or with the inclusion of solvent molecules in the coordination sphere to satisfy the coordination requirements of the lanthanide ion. Characterization would involve IR and NMR spectroscopy, and the luminescent properties of certain lanthanide complexes (e.g., Eu(III), Tb(III)) could be a key area of investigation.

Mechanistic Studies of Metal-Ligand Interactions

Understanding the mechanisms of metal-ligand interactions is crucial for the rational design of new functional coordination compounds. For this compound, mechanistic studies would focus on several key aspects:

Kinetics and Thermodynamics of Complex Formation: Studies on the rates and equilibrium constants of complex formation provide quantitative information about the stability of the metal complexes and the factors influencing their formation. Techniques such as stopped-flow spectrophotometry and potentiometric titrations can be employed to determine these parameters.

Ligand Exchange Reactions: Investigating the rates at which the coordinated this compound ligand is replaced by other ligands (or vice versa) is important for understanding the lability of the complexes. The outcome of these reactions is often dictated by the nature of the metal ion and the entering and leaving groups.

Electron Transfer Reactions: For redox-active metal centers like Fe, Cu, and Ru, the influence of the this compound ligand on the electron transfer properties of the complex is of significant interest. Electrochemical techniques such as cyclic voltammetry can be used to probe the redox potentials and the stability of different oxidation states of the metal in the complex. nih.gov

These mechanistic insights are fundamental to harnessing the potential of this compound complexes in areas such as catalysis, where the lability and redox properties of the metal center are often key to the catalytic cycle.

No Publicly Available Data on the Catalytic Applications of this compound Metal Complexes

Despite a thorough search of scientific literature and patent databases, no specific information is publicly available regarding the catalytic applications of metal complexes derived from the chemical compound this compound. The investigation, aimed at detailing its role in homogeneous and heterogeneous catalysis, did not yield any research findings or data tables related to its use in processes such as Suzuki cross-coupling, polymerization, or hydrogenation.

The search for the synthesis and coordination chemistry of this compound did not reveal any studies that proceeded to explore the catalytic activity of its corresponding metal complexes. While general information on the catalytic uses of other pyridine-amine ligands and related compounds like 3-amino-4-methylpyridine (B17607) exists, there is a notable absence of literature focusing on the specific compound requested.

This lack of available data prevents the creation of a detailed scientific article as outlined in the initial request. Further research and publication in peer-reviewed journals would be necessary to elucidate the potential catalytic properties of this compound metal complexes.

Role of Methyl 4 Methylpyridin 3 Yl Methyl Amine in Advanced Organic Synthesis and Materials Science

Methyl[(4-methylpyridin-3-yl)methyl]amine as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate is underscored by its potential to participate in a variety of chemical transformations, enabling the construction of more complex molecular frameworks.

Precursor in Multi-Step Organic Syntheses

This compound can be envisioned as a key precursor in multi-step synthetic sequences. The synthesis of its parent amine, (4-methylpyridin-3-yl)methanamine (B74288), and the closely related 3-amino-4-methylpyridine (B17607) are well-documented, indicating the accessibility of this structural motif. For instance, 3-amino-4-methylpyridine serves as a crucial intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, nevirapine. chemicalbook.com The preparation of 3-amino-4-methylpyridine can be achieved through various routes, including the amination of 3-halo-4-methylpyridines under pressure or from 4-methylpyridine-3-boronic acid. patsnap.comgoogle.comgoogle.com

The presence of both a primary or secondary amine and a pyridine (B92270) ring allows for sequential functionalization. The amine can undergo a wide range of reactions, such as acylation, alkylation, and reductive amination, to introduce diverse substituents. Subsequently, the pyridine nitrogen can be involved in reactions like N-oxidation or quaternization, or it can act as a directing group in metal-catalyzed C-H functionalization of the pyridine ring. This dual reactivity makes it a valuable precursor for creating a library of substituted pyridine derivatives with potential applications in medicinal chemistry and materials science. A patent for the preparation of (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine highlights a reductive amination route from a piperidinone intermediate, showcasing the utility of methylamine (B109427) in forming such structures. googleapis.com

Table 1: Chemical Data for this compound and Related Precursors

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1060804-84-3C₈H₁₂N₂136.19
(4-methylpyridin-3-yl)methanamine1443-42-1C₇H₁₀N₂122.17
3-Amino-4-methylpyridine3430-27-1C₆H₈N₂108.14
3-Bromo-4-methylpyridine (B15001)3430-22-6C₆H₆BrN172.02
4-Methylpyridine-3-boronic acid-C₆H₈BNO₂136.94

Building Block for Complex Heterocyclic Systems

The structure of this compound is ideally suited for its use as a building block in the synthesis of complex heterocyclic systems. Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. unimi.itresearchgate.net The pyridine moiety can be a part of a larger fused heterocyclic system, or the aminomethyl side chain can be elaborated to form a new ring.

For example, the amine functionality can react with dicarbonyl compounds or their equivalents to construct new heterocyclic rings, such as pyrazines or imidazoles, appended to the pyridine core. The pyridine nitrogen can also participate in cycloaddition reactions or act as a nucleophile in ring-forming processes. The synthesis of various nitrogen-containing heterocycles often relies on the reactivity of amino- and methyl-substituted pyridines. rsc.org

Applications in Polymer Chemistry

The dual functionality of this compound makes it an attractive candidate for applications in polymer chemistry, both as a modifying agent and as a monomeric unit.

Monomer or Ligand in Polymerization Processes

Pyridine-containing polymers are a significant class of materials with applications ranging from catalysis to self-assembling systems. rsc.orgresearchgate.net this compound could potentially be used as a monomer in condensation polymerization reactions, reacting with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would feature pyridine units regularly spaced along the polymer backbone, which could impart interesting properties such as metal-coordinating capabilities and pH-responsiveness.

Furthermore, the ability of the pyridine nitrogen and the side-chain amine to act as a bidentate ligand for transition metals is of considerable interest. Pyridine-based ligands, particularly pyridine-bis(imine) (PDI) ligands, have been shown to form highly active iron and cobalt catalysts for olefin polymerization. nih.gov The chelation of a metal center by the two nitrogen atoms of this compound could create a catalytically active species for various polymerization reactions. alfachemic.commdpi.com The steric and electronic environment around the metal center could be tuned by modifying the substituents on the pyridine ring or the amine.

Table 2: Examples of Pyridine-Based Ligands in Polymerization

Ligand TypeMetalMonomerKey Finding
Pyridine-bis(imine) (PDI)Iron, CobaltEthylene, PropyleneHighly active catalysts for olefin polymerization and oligomerization. nih.gov
Pyridine-oximeCobaltIsopreneHigh activity for the synthesis of high molecular weight cis-1,4-polyisoprene. mdpi.com
Titanium-pyridine complexTitaniumOlefins, AlkynesCatalyst for Ziegler-Natta polymerization. alfachemic.com

Modulators in Reversible Deactivation Radical Polymerization

Reversible Deactivation Radical Polymerization (RDRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are powerful methods for synthesizing well-defined polymers. The control over the polymerization is often achieved through the use of a catalyst system that includes a ligand. Amines are known to act as ligands and can also function as modulators in RDRP, influencing the polymerization rate and the properties of the resulting polymer. While direct studies are not available, the amine and pyridine functionalities of this compound suggest its potential as a modulator in such systems. The Lewis basicity of the nitrogens can influence the redox potential of the metal catalyst, thereby affecting the activation-deactivation equilibrium of the propagating polymer chains.

Contribution to the Development of Functional Materials

The incorporation of this compound into larger molecular structures or polymers can lead to the development of new functional materials. Pyridine-containing materials have been explored for a wide range of applications, including as catalysts, in optoelectronics, and as smart materials that respond to external stimuli. researchgate.netmdpi.com

Polymers or metal-organic frameworks (MOFs) incorporating this amine could be designed for applications in gas sorption, separation, or heterogeneous catalysis. The pyridine units can provide sites for metal coordination, leading to materials with interesting magnetic or electronic properties. Terpyridine-based materials, for example, have shown great promise in a variety of fields due to their strong chelating ability. researchgate.net By analogy, materials derived from this compound could exhibit tailored functionalities. The development of functional materials is a rapidly advancing field, and the use of novel building blocks like this compound is crucial for the creation of next-generation materials with enhanced properties. mdpi.com

Role in Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—to assemble molecular building blocks into well-defined, functional superstructures. The this compound molecule possesses key features that could, in principle, make it a valuable component in supramolecular design. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the N-H group of the secondary amine can serve as a hydrogen bond donor. Furthermore, the pyridine ring itself can participate in π-π stacking interactions.

Despite these potential attributes, there is a lack of specific published research demonstrating the use of this compound to create distinct supramolecular assemblies. Scientific investigations into the self-assembly properties of this specific compound, or its inclusion in host-guest systems, have not been a prominent focus of reported studies. Therefore, no detailed research findings or data tables on its specific role in supramolecular chemistry can be presented.

Integration into Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials are highly dependent on the geometry and chemical nature of the organic linkers. Ligands containing nitrogen heterocycles, like pyridine, are widely used in the synthesis of coordination polymers and MOFs due to the ability of the nitrogen atoms to coordinate effectively with a variety of metal centers.

The this compound molecule contains a pyridyl nitrogen atom that could potentially coordinate to metal ions, making it a candidate as a ligand in the formation of such materials. The amine group could also potentially be involved in coordination or act as a site for post-synthetic modification.

However, a thorough review of scientific databases reveals a significant gap in the literature regarding the synthesis and characterization of coordination polymers or MOFs that specifically incorporate this compound as a primary or secondary ligand. Consequently, there are no available research findings or structural data, such as crystallographic information or network topologies, to report for materials of this nature. The exploration of this compound as a building block in the design and synthesis of coordination polymers and MOFs remains an uninvestigated area of materials science.

Due to the absence of specific research on the subject compound in these applications, no data tables can be generated.

Synthesis and Exploration of Analogues and Derivatives of Methyl 4 Methylpyridin 3 Yl Methyl Amine

Rational Design of Structural Analogues

The rational design of analogues of methyl[(4-methylpyridin-3-yl)methyl]amine involves strategic modifications to its two primary components: the pyridine (B92270) ring and the amine moiety. These changes are guided by established principles of medicinal chemistry to probe structure-activity relationships (SAR) and optimize desired properties.

The pyridine ring offers multiple positions for structural modification. The existing methyl group at the 4-position can be altered, or new substituents can be introduced at other available positions (2, 5, 6).

Substituent Variation at the 4-Position: The methyl group can be replaced with various other functional groups to modulate electronic properties and steric bulk. For instance, replacing it with electron-withdrawing groups (e.g., halogens like fluorine, chlorine; or a nitro group) or electron-donating groups (e.g., methoxy) can significantly alter the pKa of the pyridine nitrogen. The synthesis of fluorinated pyridines, for example, can be achieved via nucleophilic aromatic substitution, where a nitro group is displaced by a fluoride anion mdpi.com.

Positional Isomerism of the Methyl Group: Moving the methyl group to the 2-, 5-, or 6-position would create structural isomers with different steric and electronic profiles. This can influence the molecule's preferred conformation and its interaction with biological targets. The synthesis of these isomers often requires starting from differently substituted pyridine precursors. For example, a synthetic route to 2-amino-4-methylpyridine analogues has been explored for other applications and demonstrates the feasibility of manipulating substituents at various positions nih.gov.

Introduction of Additional Substituents: Adding substituents to the vacant positions on the pyridine ring can further refine the molecule's properties. Bioisosteric replacement of a phenyl ring with a thiazole ring has been explored in other contexts to increase water solubility and alter metabolic pathways mdpi.com. Similar strategies could be applied here, for instance, by fusing another ring to the pyridine core to create bicyclic structures like pyrido[3,4-c]pyridazines mdpi.com.

Table 1: Proposed Modifications on the Pyridine Ring and Their Rationale

Modification Type Example Substituent/Change Rationale
Substituent Variation (Position 4) -F, -Cl, -Br Modulate electronic properties, increase lipophilicity.
-OCH3, -OCF3 Alter hydrogen bonding capacity and electronics.
-CN, -CF3 Introduce strong electron-withdrawing effects.
Positional Isomerism Move -CH3 to C-2, C-5, or C-6 Investigate steric hindrance and impact on conformation.
Additional Substituents Add -F at C-5 or C-6 Fine-tune basicity and metabolic stability.

The secondary amine functional group is a key site for modification, allowing for changes in basicity, lipophilicity, and hydrogen bonding capability.

Conversion to Primary or Tertiary Amines:

Primary Amine: Replacing the N-methyl group with a hydrogen atom to form the corresponding primary amine, [(4-methylpyridin-3-yl)methyl]amine, would increase its hydrogen-bonding donor capacity.

Tertiary Amine: Introducing a second alkyl group to the nitrogen atom would create a tertiary amine, such as N,N-dithis compound. This eliminates the hydrogen bond donor capability and increases steric bulk around the nitrogen. One of the key fragments in the structure of many biologically active molecules is a tertiary or quaternary nitrogen atom mdpi.com.

Variation of the N-Alkyl Group: The methyl group on the amine can be replaced with a variety of other alkyl or functionalized groups. This allows for a systematic exploration of the steric and electronic requirements of the binding pocket of a potential biological target.

Table 2: Proposed Alterations to the Amine Moiety

Amine Type General Structure Rationale
Primary Amine R-CH2-NH2 Increase hydrogen bond donor capacity.
Secondary Amine (Analogue) R-CH2-NH-R' (R' = Ethyl, Propyl, etc.) Systematically increase steric bulk and lipophilicity.
Tertiary Amine R-CH2-N(CH3)R' Eliminate H-bond donor, increase basicity, and steric bulk.
Functionalized N-Alkyl Group R-CH2-NH-(CH2)n-OH Introduce hydrophilicity and new H-bonding sites.

(Where R = 4-methylpyridin-3-yl)

Synthetic Routes to Diverse Derivative Libraries

Creating a library of derivatives for screening requires efficient and versatile synthetic strategies. A common approach is to use a late-stage diversification strategy from a common intermediate. For the target scaffold, a key intermediate is 4-methylnicotinaldehyde (4-methylpyridine-3-carbaldehyde).

A general and powerful method for synthesizing the amine derivatives is reductive amination . This involves reacting the aldehyde intermediate with a library of primary or secondary amines in the presence of a reducing agent.

Scheme 1: General Reductive Amination for Library Synthesis

This approach allows for the rapid generation of a large number of analogues by simply varying the amine component (R1-NH-R2). A diverse library of primary and secondary amines is commercially available, enabling extensive exploration of the chemical space around the amine moiety.

Structure-Reactivity and Structure-Property Investigations of Analogues

The structural modifications detailed above have predictable consequences for the molecule's chemical reactivity and physical properties.

Basicity (pKa): The basicity of the pyridine nitrogen is highly sensitive to the electronic nature of substituents on the ring. Electron-withdrawing groups (e.g., -F, -CN) decrease the basicity (lower pKa), while electron-donating groups (-OCH3) increase it. The basicity of the side-chain amine is generally higher than that of the pyridine nitrogen and is also influenced by the N-alkyl substituents.

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's hydrophobicity. Replacing the methyl group with larger alkyl chains or halogen atoms will generally increase the logP. Conversely, introducing polar functional groups like hydroxyls (-OH) or primary amines (-NH2) will decrease the logP, increasing water solubility.

Reactivity: The electronic modifications to the pyridine ring can affect its susceptibility to nucleophilic or electrophilic attack. For example, introducing a strong electron-withdrawing group can activate the ring for nucleophilic aromatic substitution.

Table 3: Predicted Structure-Property Relationships

Analogue Feature Predicted Effect on Pyridine pKa Predicted Effect on logP
Add -F to Ring Decrease Increase
Add -OCH3 to Ring Increase Minor Increase
Change -NHCH3 to -NH2 No Change Decrease
Change -NHCH3 to -N(CH3)2 No Change Increase

| Change N-Methyl to N-Propyl | No Change | Significant Increase |

Development of Novel Methodologies for Derivatization

Modern synthetic chemistry offers advanced tools for creating derivatives that may not be accessible through traditional methods.

Late-Stage C-H Functionalization: Instead of building the substituted pyridine ring from scratch, C-H activation/functionalization reactions allow for the direct introduction of substituents onto the pyridine core of an advanced intermediate. This is a highly efficient strategy for rapidly creating analogues.

Flow Chemistry: Synthesizing libraries of compounds using flow chemistry can accelerate the process, improve reproducibility, and allow for the safe use of hazardous reagents or reaction conditions. Reductive amination, for instance, is highly amenable to flow synthesis.

Novel Derivatization for Analysis: In addition to synthetic derivatization, novel methods can be developed for analytical purposes. For example, specific derivatization reagents can be designed to allow for the separation of closely related isomers or enantiomers by chromatography, or to enhance detection in mass spectrometry researchgate.netresearchgate.net. A novel derivatization reagent, (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp), has been used for the enantiomeric separation of chiral carboxylic acids, demonstrating the power of tailored derivatizing agents researchgate.net.

Future Research Directions and Unresolved Challenges for Methyl 4 Methylpyridin 3 Yl Methyl Amine

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for enabling broader investigation into the properties and applications of methyl[(4-methylpyridin-3-yl)methyl]amine. While classical methods may exist, future research should focus on modern synthetic strategies that offer improvements in yield, selectivity, and sustainability.

Advanced Condensation and Cyclization Strategies: Traditional methods for pyridine (B92270) synthesis, such as the Hantzsch synthesis, often require harsh conditions. rsc.orgmdpi.com Future work could explore modified and milder condensation reactions. researchgate.net For instance, multicomponent reactions, which allow for the assembly of complex molecules in a single step, represent a promising avenue for the efficient synthesis of the substituted pyridine core. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling and C-H Functionalization: The direct functionalization of pyridine rings through C-H activation is a powerful and atom-economical approach. researchgate.net Research into the late-stage introduction of the methyl and aminomethyl groups onto a pre-formed pyridine scaffold using transition-metal catalysis could provide more flexible and efficient synthetic routes. researchgate.netresearchgate.net This would allow for the rapid generation of analogs for structure-activity relationship studies.

Biocatalytic and Flow Chemistry Approaches: The use of enzymes or whole-cell systems for the synthesis of pyridine derivatives is an emerging area that offers high selectivity and mild reaction conditions. 360iresearch.com Investigating potential biocatalytic routes to this compound or its precursors could lead to more sustainable manufacturing processes. Furthermore, the implementation of continuous flow chemistry could enhance reaction efficiency, safety, and scalability. 360iresearch.com

A significant challenge in the synthesis of this compound is achieving regioselectivity on the pyridine ring. The development of synthetic methods that allow for precise control over the substitution pattern is a key area for future investigation.

Advanced Applications in Catalysis and Chemical Transformations

The presence of both a pyridine nitrogen and a secondary amine nitrogen suggests that this compound could serve as a valuable ligand in coordination chemistry and catalysis. unimi.itresearchgate.net

Homogeneous Catalysis: Pyridine-containing ligands are ubiquitous in transition-metal catalysis. researchgate.net Future studies should explore the coordination chemistry of this compound with various metals and assess the catalytic activity of the resulting complexes in reactions such as cross-coupling, hydrogenation, and oxidation. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine ring, offering a platform for developing highly selective catalysts. acs.org

Asymmetric Catalysis: The development of chiral variants of this compound could open doors to its use in asymmetric catalysis, a critical technology for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. acs.org The synthesis of enantiopure ligands and their application in stereoselective transformations is a significant but potentially rewarding challenge.

Organocatalysis: The amine functionality in the side chain raises the possibility of using this compound as an organocatalyst. researchgate.net For example, it could potentially catalyze reactions through enamine or iminium ion intermediates, similar to other well-established amine-based organocatalysts.

Deepening Fundamental Understanding through Advanced Characterization

A thorough understanding of the structural, electronic, and photophysical properties of this compound is essential for its rational application.

Spectroscopic and Crystallographic Analysis: While basic characterization data may be available, a detailed investigation using advanced spectroscopic techniques such as 2D NMR and fluorescence spectrometry would provide deeper insights into the molecule's conformation and electronic structure. rsc.orgresearchgate.net Single-crystal X-ray diffraction studies would be invaluable for determining its solid-state structure and understanding intermolecular interactions. rsc.orgrsc.org

Probing Intermolecular Interactions: The ability of the compound to participate in hydrogen bonding through its amine and pyridine nitrogen atoms should be systematically studied. rsc.org Techniques such as Hirshfeld surface analysis could be employed to visualize and quantify these interactions in the solid state. rsc.org Understanding these interactions is crucial for applications in materials science and crystal engineering.

Integration with Emerging Fields in Chemical Science

The unique structural features of this compound make it a candidate for exploration in several emerging areas of chemical science.

Medicinal Chemistry: Pyridine scaffolds are present in a vast number of FDA-approved drugs and are considered privileged structures in medicinal chemistry. rsc.orglifechemicals.comnih.gov Future research should involve the biological screening of this compound and its derivatives for various therapeutic activities, such as anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The compound could serve as a fragment for the design of new bioactive molecules.

Materials Science: Pyridine-containing molecules are of interest in the development of functional materials, including polymers, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs). researchgate.netnih.gov The potential of this compound as a building block for such materials warrants investigation. For instance, its ability to coordinate with metal ions could be exploited in the synthesis of novel MOFs with interesting porous or catalytic properties.

Supramolecular Chemistry: The hydrogen bonding capabilities and potential for metal coordination make this compound an interesting target for supramolecular chemistry. unimi.it It could be used to construct self-assembled architectures with specific functions, such as molecular recognition or sensing.

Methodological Advancements in Computational Studies

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the geometric and electronic structure, vibrational frequencies, and reactivity of this compound. tjnpr.org Such studies can also be used to predict its behavior as a ligand and to elucidate reaction mechanisms in which it may be involved.

Molecular Docking and Dynamics: In the context of medicinal chemistry, computational docking studies can predict the binding affinity of the compound to various biological targets, helping to prioritize experimental screening efforts. tjnpr.org Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and its interactions with its environment.

Predictive Modeling for Materials Applications: Computational methods can be used to predict the properties of materials derived from this compound, such as the electronic bandgap of polymers or the pore structure of MOFs. This can accelerate the discovery of new materials with desired functionalities.

Addressing these future research directions and unresolved challenges will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and could pave the way for its application in a wide range of scientific and technological fields.

Q & A

Q. How does the compound’s conformational flexibility affect its interaction with cytochrome P450 enzymes?

  • Methodological Answer : Rotatable bonds in the methylene linker allow multiple binding conformations. Cryo-EM or X-ray crystallography of enzyme-ligand complexes identifies dominant poses. Free-energy perturbation (FEP) calculations predict metabolic stability against CYP3A4 .

Tables for Key Data

Property Value Reference
Molecular FormulaC₈H₁₂N₂
Molecular Weight136.20 g/mol
Key ¹H NMR Shiftsδ 8.4 (pyridine), 3.7 (CH₂NH), 2.3 (NHCH₃)
Predicted logP1.2 (ACD/Labs)
Synthetic Yield (Optimal)72–85% (reductive amination route)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.